molecular formula C25H25ClN4O2 B1667440 Bisindolylmaleimide I HCl CAS No. 176504-36-2

Bisindolylmaleimide I HCl

Número de catálogo B1667440
Número CAS: 176504-36-2
Peso molecular: 448.9 g/mol
Clave InChI: XRAMWNCMYJHGGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bisindolylmaleimide I HCl is a highly selective cell-permeable protein kinase C (PKC) inhibitor . It is structurally similar to staurosporine and acts as a competitive inhibitor for the ATP-binding site of PKC . It shows high selectivity for PKCα, β I, β II, γ, δ, and ε isozymes .


Synthesis Analysis

Bisindolylmaleimide (BIM)-type compounds arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . BIMs are commonly the immediate synthetic precursors of indolocarbazoles . Synthetic endeavors within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .


Molecular Structure Analysis

The molecular formula of Bisindolylmaleimide I HCl is C25H25ClN4O2 . It is an enhanced water-soluble form of Bisindolylmaleimide I .


Physical And Chemical Properties Analysis

The molecular weight of Bisindolylmaleimide I HCl is 448.9 g/mol . The compound is solid in form .

Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Summary : Bisindolylmaleimide (BIM)-type compounds, including Bisindolylmaleimide I HCl, have unique biological activities that have stimulated great interest in medicinal chemistry programs . They arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles .
  • Methods : BIMs can be highly functionalised or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles .
  • Results : Synthetic endeavours within this class of compounds have led to the development of both remarkably potent and selective protein kinase inhibitors . Clinical BIM examples include ruboxistaurin and enzastaurin, which are highly active inhibitors of protein kinase C-β .

Application in Cancer Chemotherapy

  • Field : Cancer Chemotherapy
  • Summary : Microvesicle (MV) release from tumour cells influences drug retention, contributing to cancer drug resistance . Bisindolylmaleimide-I has been shown to inhibit exosome and microvesicle (EMV) release, enhancing the efficacy of cancer chemotherapy .
  • Methods : Agents inhibiting EMV release were tested on human prostate cancer (PC3) cells and MCF-7 (breast cancer) cells for improving chemotherapy . The two EMV inhibitors that showed the most significant inhibition, while maintaining cell viability, were chloramidine (50 µM) and bisindolylmaleimide-I (10 µM) .
  • Results : Apoptosis mediated by the chemotherapy drug 5-fluorouracil (5-FU) was significantly enhanced in the presence of both these EMV inhibitors . This resulted in a significant decrease in numbers of viable PC3 and MCF-7 cells compared to 5-FU alone after 24 h .

Application in Cell Signaling

  • Field : Cell Signaling
  • Summary : Bisindolylmaleimide I HCl is used in the study of cell signaling, specifically in the inhibition of protein kinase C (PKC) . It has been shown to inhibit TPA-induced PKC phosphorylation of PEA-15 at Ser104 .
  • Methods : Western blot analysis was conducted on extracts from A172 cells, untreated or treated with indicated concentrations of Bisindolylmaleimide I for 30 minutes, followed by stimulation with 200 nM TPA for 10 minutes .
  • Results : The phosphorylation of PEA-15 was detected using Phospho-PEA-15 (Ser104) Antibody . Bisindolylmaleimide I-mediated inhibition of TPA-induced PKC phosphorylation of PEA-15 at Ser104 was shown .

Application in Protein Kinase Inhibition

  • Field : Protein Kinase Inhibition
  • Summary : Bisindolylmaleimide I HCl, also known as GF-109203X, is a potent inhibitor of PKC . In vitro, the IC 50 of BIS is 10-20 nM for PKCα/β/γ and 100-200 nM for PKCδ/ε isoforms .
  • Methods : The compound can be highly functionalised or chemically manipulated, providing the opportunity to generate novel analogues and derivatives with unique biological profiles .
  • Results : Although BIMs show significant activity themselves and serve as targets in their own right, they are also important precursors in the synthesis of the indolocarbazole compound class .

Safety And Hazards

Bisindolylmaleimide I HCl may cause eye and skin irritation. Inhalation may cause irritation and it may be harmful if swallowed . No special precautions are necessary if used correctly .

Direcciones Futuras

The unique biological activities of Bisindolylmaleimide I HCl have stimulated great interest in medicinal chemistry programs . Structural differences can be used to exploit new bioactivity and therefore it is imperative to discover new chemical entities to address new targets .

Propiedades

IUPAC Name

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2.ClH/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20;/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAMWNCMYJHGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423558
Record name Bisindolylmaleimide I, Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisindolylmaleimide I HCl

CAS RN

176504-36-2
Record name Bisindolylmaleimide I, Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisindolylmaleimide I HCl
Reactant of Route 2
Reactant of Route 2
Bisindolylmaleimide I HCl
Reactant of Route 3
Reactant of Route 3
Bisindolylmaleimide I HCl
Reactant of Route 4
Reactant of Route 4
Bisindolylmaleimide I HCl
Reactant of Route 5
Reactant of Route 5
Bisindolylmaleimide I HCl
Reactant of Route 6
Reactant of Route 6
Bisindolylmaleimide I HCl

Citations

For This Compound
109
Citations
S CRUZ - search.cosmobio.co.jp
Description: Water-soluble potent inhibitor of A-group PKCs (IC50= 8-20 nM); a less potent inhibitor of B-group PKCs (IC50= 210-700 nM); and a less potent inhibitor of a C-group PKC (…
Number of citations: 2 search.cosmobio.co.jp
CN Root, EG Wills, LSL McNair… - Journal of General …, 2000 - microbiologyresearch.org
Following binding to cell surface sialic acid, entry of influenza viruses into cells is mediated by endocytosis. Productive entry of influenza virus requires the low-pH environment of the …
Number of citations: 110 www.microbiologyresearch.org
DR Meldrum, JC Cleveland Jr… - American Journal …, 1996 - journals.physiology.org
… with chelerythrine and bisindolylmaleimide I-HCl, DP of Ry-… Chelerythrine and bisindolylmaleimide I-HCl infusion alone … Chelerythrine and bisindolylmaleimide I-HCl infusion …
Number of citations: 70 journals.physiology.org
Z Yang, T Zheng, J Wang, A Zhang, BT Altura… - Naunyn-Schmiedeberg's …, 1999 - Springer
… potent PKC antagonists (staurosporine and bisindolylmaleimide I HCl) and one selective antago… Post-cumulative addition of staurosporine or bisindolylmaleimide I HCl also significantly …
Number of citations: 109 link.springer.com
DR Meldrum, X Meng, BC Sheridan, RC McIntyre Jr… - Shock, 1998 - journals.lww.com
… 6976 and bisindolylmaleimide I-HCl had … bisindolylmaleimide I-HCl effectively inhibited both alveolar and peritoneal macrophage TNFa production. However, bisindolylmaleimide I-HCl …
Number of citations: 48 journals.lww.com
AJ Sansom, PF Smith, CL Darlington, R Laverty - Brain research, 2000 - Elsevier
… Bisindolylmaleimide I HCl (Bis I) is selective for PKC in the nM range in vitro (IC 50 =31 nM) [41] but will inhibit other protein kinases at much higher concentrations; for example, the IC …
Number of citations: 11 www.sciencedirect.com
JR Kapoor, CD Sladek - Journal of Neuroscience, 2000 - Soc Neuroscience
… The effect was blocked by PPADS, a protein kinase C inhibitor (bisindolylmaleimide I HCl), and actinomycin, an inhibitor of gene transcription. These data suggest that P 2X receptor …
Number of citations: 100 www.jneurosci.org
Z Yao, J Zhang, J Dai, ET Keller - Bone, 2001 - Elsevier
… Finally, preincubation with the protein kinase C inhibitor, bisindolylmaleimide I HCl (BIS), diminished ETOH-mediated PTK activity; whereas, preincubation with the protein kinase A …
Number of citations: 36 www.sciencedirect.com
S Lazareno, A Popham, NJM Birdsall - European journal of pharmacology, 1998 - Elsevier
… 1H-indol-3-yl]-3-(1H-indol-3-yl)maleimide, hydrochloride (bisindolylmaleimide I HCl), 2-[1-[2-(1-… a Pooled data from GF 109203X (bisindolylmaleimide I) and bisindolylmaleimide I HCl, a …
Number of citations: 12 www.sciencedirect.com
AW Hendricson, PS Guth - Hearing research, 2002 - Elsevier
… The protein kinase C inhibitor bisindolylmaleimide I-HCl (10–100 μM; n=3) and the cyclic-ADP ribose antagonist 8-Br-cyclic-ADP ribose (1–10 μM; n=3) had no effect on the response of …
Number of citations: 35 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.